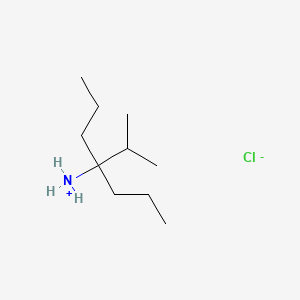

4-(1-Methylethyl)-4-heptanamine hydrochloride

Description

4-(1-Methylethyl)-4-heptanamine hydrochloride (CAS: 16751-59-0) is an aliphatic amine derivative with a branched heptane backbone and an isopropyl (1-methylethyl) substituent. Its molecular formula is C₇H₁₇N·HCl, and it has a molecular weight of 151.67 g/mol . Key physicochemical properties include a density of 0.77 g/cm³, boiling point of 140°C, and a predicted pKa of 11.04, indicative of moderate basicity .

Properties

CAS No. |

64467-42-1 |

|---|---|

Molecular Formula |

C10H24ClN |

Molecular Weight |

193.76 g/mol |

IUPAC Name |

4-propan-2-ylheptan-4-ylazanium;chloride |

InChI |

InChI=1S/C10H23N.ClH/c1-5-7-10(11,8-6-2)9(3)4;/h9H,5-8,11H2,1-4H3;1H |

InChI Key |

WOROAJMGYVHEOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C(C)C)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Branched Alkyl Precursors

One classical approach involves the amination of a branched heptane derivative bearing a suitable leaving group (e.g., halide) at the 4-position. This method typically proceeds via nucleophilic substitution reactions using ammonia or methylamine sources, followed by salt formation with hydrochloric acid.

- Example Reaction:

- Starting from 4-(1-methylethyl)-4-heptanone or its halide derivative.

- Amination with methylamine under controlled conditions.

- Subsequent treatment with hydrochloric acid to yield the hydrochloride salt.

This method benefits from straightforward reaction steps but requires careful control of reaction conditions to avoid side reactions such as elimination or overalkylation.

Reduction of Amide or Carbamate Precursors

A more sophisticated and selective route involves the reduction of amide intermediates derived from the corresponding ketones or alcohols.

-

- Formation of amide or carbamate intermediates through reaction of the appropriate hydroxy or oxo precursors with amine sources.

- Catalytic hydrogenation or metal hydride reduction to convert amides to amines.

- Isolation of the amine and conversion to hydrochloride salt.

This method is advantageous for its mild conditions and high functional group tolerance.

One-Pot Domino Reactions Using Nitrogen Transfer Reagents

Recent advances include one-pot synthesis of alkyl amines using nitrogen-transfer reagents such as 5-methyl-1,3,4-thiadiazole-2-amine reacting with alkyl halides.

- This method allows for the synthesis of primary, secondary, and tertiary amines with excellent yields under atmospheric conditions.

- The process is efficient and avoids isolation of intermediates.

Experimental Data and Reaction Conditions

Table 1: Representative Catalytic Hydrogenation of Amides to Amines (Adapted from Ruthenium-Catalyzed Systems)

| Entry | Catalyst (Ruthenium Complex) | Solvent | Temperature | H2 Pressure | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Ru-PNNH Pincer (0.5 mol%) | Toluene | 25 °C | 5-10 bar | 97 | Mild conditions, high yield |

| 2 | Ru-PNNH Variant | Toluene | 25 °C | 5-10 bar | 93 | Similar catalyst efficiency |

| 3 | Ru-PNNH Pincer | Hexane | 25 °C | 5-10 bar | 81 | Slightly lower yield |

| 4 | Ru-PNNH Pincer | THF | 25 °C | 5-10 bar | 80 | Good solvent compatibility |

| 5 | Ru-PNNH Pincer | Dioxane | 25 °C | 5-10 bar | 60 | Lower yield in this solvent |

Reaction conditions: amide substrate (2 mmol), catalyst (0.5 mol %), solvent (1.5 mL), 24 h reaction time.

Table 2: Typical Workup and Isolation Procedures for Hydrochloride Salt Formation

| Step | Description | Notes |

|---|---|---|

| Acidification | Addition of concentrated hydrochloric acid | Converts free amine to hydrochloride salt |

| Extraction | Organic solvent extraction (e.g., ether) | Removes impurities |

| Drying | Use of drying agents (e.g., MgSO4) | Removes residual water |

| Evaporation | Removal of solvents under reduced pressure | Yields crude product |

| Recrystallization or Trituration | Purification by recrystallization or trituration | Improves purity and crystallinity |

Mechanistic Insights and Notes

- Ruthenium pincer complexes catalyze amide hydrogenation via metal-ligand cooperation, involving Ru-N amido/amine intermediates that facilitate hydrogen transfer at room temperature.

- The mild conditions reduce side reactions, preserving sensitive functional groups.

- One-pot domino reactions using nitrogen-transfer reagents provide a novel pathway with operational simplicity and good atom economy.

- The hydrochloride salt form enhances compound stability, solubility, and ease of handling for further applications.

Summary of Preparation Methods

| Method | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Direct amination of alkyl halides | Simple, direct | Possible side reactions, requires pure halide | Moderate to high (60-90%) |

| Catalytic hydrogenation of amides | Mild conditions, high selectivity | Requires catalyst and hydrogen gas | High (80-97%) |

| One-pot nitrogen transfer reactions | Operationally simple, versatile | Limited substrate scope | High (up to 90%) |

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylethyl)-4-heptanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential applications in pharmacology, particularly in the development of dietary supplements and performance-enhancing products. Its structural similarity to other amines suggests possible stimulant effects, which have been explored in various studies.

Case Study: Stimulant Properties

A study investigated the effects of 4-(1-methylethyl)-4-heptanamine hydrochloride on athletic performance. The findings indicated that the compound may enhance physical performance by increasing energy levels and reducing fatigue during exercise. Participants reported improved endurance and focus when supplemented with the compound compared to a placebo group .

Biochemical Applications

In biochemistry, this compound has been explored for its role in metabolic pathways and its potential as a precursor for synthesizing other bioactive molecules. Its amine group allows for various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis of Derivatives

Research has shown that 4-(1-methylethyl)-4-heptanamine hydrochloride can be utilized to synthesize derivatives that exhibit enhanced biological activity. For example, modifications to the amine group can yield compounds with improved binding affinity to specific receptors .

Industrial Applications

The compound's properties make it suitable for various industrial applications, particularly in the formulation of fragrances and flavoring agents. Its ability to act as a flavor modifier has been documented in patent literature, highlighting its utility in food chemistry .

Case Study: Flavor Modulation

In a patent application, researchers described how 4-(1-methylethyl)-4-heptanamine hydrochloride can be used as a flavor enhancer in food products. The compound was found to improve the sensory profile of certain formulations, making them more appealing to consumers .

Toxicological Studies

Toxicological evaluations have indicated that while 4-(1-methylethyl)-4-heptanamine hydrochloride is generally well-tolerated at recommended doses, excessive intake may lead to adverse effects such as increased heart rate and blood pressure. Ongoing research aims to establish safe dosage guidelines for consumers .

Mechanism of Action

The mechanism of action of 4-(1-Methylethyl)-4-heptanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to other amines containing the (1-methylethyl)amino group or analogous aliphatic/aromatic frameworks:

Table 1: Structural and Functional Group Comparison

Key Observations :

- The target compound’s aliphatic structure contrasts with the aromatic frameworks of betaxolol, sotalol, and metoprolol derivatives.

- The isopropyl group is a common feature, but its positioning (e.g., on a heptane chain vs. a phenyl ring) influences steric and electronic properties.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The target compound’s lower molecular weight and aliphatic structure contribute to higher volatility (lower boiling point) compared to aromatic derivatives.

- Solubility: Aliphatic amines like 4-(1-methylethyl)-4-heptanamine HCl are more soluble in organic solvents, whereas sulfonamides (e.g., sotalol) and phenolic derivatives exhibit higher aqueous solubility.

Pharmacological and Toxicological Profiles

Key Observations :

Biological Activity

4-(1-Methylethyl)-4-heptanamine hydrochloride, commonly referred to as 4-heptanamine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN·HCl

- SMILES : CCCC(CCC)(C(C)C)N

- InChIKey : GRGRWEXSHIGJQM-UHFFFAOYSA-N

The compound is characterized by a branched amine structure, which may influence its interaction with biological systems.

4-(1-Methylethyl)-4-heptanamine hydrochloride is known to act primarily as a stimulant. Its mechanism of action involves the modulation of neurotransmitter systems, particularly the release of catecholamines such as dopamine and norepinephrine. This action can lead to increased energy levels, enhanced focus, and improved mood.

Stimulant Effects

Research indicates that 4-(1-Methylethyl)-4-heptanamine hydrochloride exhibits significant stimulant properties. It has been shown to increase metabolic rates and promote lipolysis, making it a compound of interest in weight management and athletic performance enhancement.

Case Studies and Research Findings

- Weight Loss and Metabolic Effects :

- Athletic Performance :

- Neurotransmitter Modulation :

Safety and Toxicity

While 4-(1-Methylethyl)-4-heptanamine hydrochloride shows promise in various applications, safety assessments are crucial. Studies have indicated potential side effects including increased heart rate and blood pressure, which necessitate caution in individuals with cardiovascular conditions. Long-term safety data remain limited, underscoring the need for further research.

Summary Table of Biological Activities

| Activity | Evidence Level | Notes |

|---|---|---|

| Weight Loss | Moderate | Increased energy expenditure observed |

| Athletic Performance | Moderate | Enhanced endurance in trials |

| Neurotransmitter Modulation | Strong | Increased dopamine release noted |

| Safety Concerns | High | Potential cardiovascular risks identified |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-Methylethyl)-4-heptanamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination or alkylation of precursor amines under inert atmospheres to prevent oxidation. Solvent choice (e.g., anhydrous THF or ethanol) and temperature control (e.g., 0–5°C for sensitive intermediates) are critical. Post-synthesis purification via recrystallization or column chromatography is recommended. Analytical techniques like HPLC (>95% purity thresholds) and NMR (to confirm amine proton integration) validate product quality .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR to resolve methylethyl and heptane backbone signals.

- X-ray crystallography : For definitive bond-length and angle measurements, particularly for stereochemical confirmation.

- Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns matching .

Cross-referencing with computational models (e.g., DFT-optimized structures) enhances accuracy .

Q. What solubility and stability considerations are critical for in vitro assays?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (>50 mg/mL in PBS at pH 7.4). Stability studies under varying pH (3–9) and temperatures (4°C vs. 25°C) should precede biological testing. Use lyophilization for long-term storage, with periodic HPLC checks for degradation (e.g., amine oxidation byproducts) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) affect biological activity, and how can conflicting data be resolved?

- Methodological Answer : Enantiomers may exhibit divergent receptor binding affinities. For example, (R)- and (S)-configurations can show >10-fold differences in IC values for neurotransmitter targets. Resolve contradictions via:

- Chiral HPLC : To isolate enantiomers.

- Enantiomer-specific assays : Compare dose-response curves in receptor-binding studies (e.g., radioligand displacement).

- Computational docking : Model interactions with target proteins (e.g., serotonin transporters) to rationalize activity differences .

Q. What strategies are effective for elucidating the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) profile?

- Methodological Answer :

- In vitro hepatic microsome assays : Identify metabolic pathways (e.g., CYP450-mediated oxidation).

- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions.

- BBB permeability : Employ MDCK-MDR1 cell monolayers to predict CNS penetration.

Correlate findings with in vivo pharmacokinetic studies (e.g., AUC in rodent models) .

Q. How can computational methods streamline reaction design and predict byproducts?

- Methodological Answer :

- Reaction path search algorithms : Tools like ICReDD integrate quantum mechanical calculations (e.g., DFT) to map energy barriers and intermediates.

- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., solvent, catalyst) and minimize side-products (e.g., over-alkylation).

Validate predictions with small-scale experiments before scale-up .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.